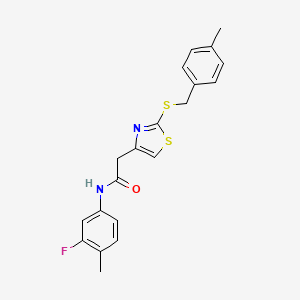
N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN2OS2 and its molecular weight is 386.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.
The molecular structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃OS |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 1223957-61-6 |
| Density | Not Available |
| Melting Point | Not Available |
The compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially leading to modulation of various biochemical pathways. This can affect cellular responses, including the inhibition of inflammatory mediators and modulation of neurotransmitter release.
Anticancer Activity
Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines. A related study found that fluorinated derivatives exhibited enhanced activity without a biphasic dose-response relationship, which is often a challenge in drug development for cancer therapies .
Antifungal Activity
The thiazole moiety in the compound is associated with antifungal properties. A study on thiazole derivatives demonstrated effective inhibition against Candida albicans and Candida parapsilosis, suggesting that similar compounds could be beneficial in treating fungal infections . The Minimum Inhibitory Concentration (MIC) values reported were comparable to established antifungal agents like ketoconazole.
Case Studies
- Antiproliferative Effects : A series of studies focused on the antiproliferative activity of fluorinated thiazole derivatives revealed that certain modifications led to increased efficacy against cancer cells, particularly those resistant to conventional therapies. These findings suggest that this compound could be a promising candidate for further investigation in cancer treatment protocols.
- Antifungal Efficacy : In vitro studies assessing the antifungal properties of related thiazole compounds showed significant activity against pathogenic fungi. Compounds with similar structural features demonstrated MIC values that indicate potential clinical applications in antifungal therapies .
Summary Table of Research Findings
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-13-3-6-15(7-4-13)11-25-20-23-17(12-26-20)10-19(24)22-16-8-5-14(2)18(21)9-16/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJDPUMEGREKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













